N-Monodesmethyl bedaquiline (M2) is the primary metabolite of bedaquiline, formed through N-demethylation by the cytochrome P450 enzyme CYP3A4 in the liver. [, ] While M2 exhibits some antimycobacterial activity, it is considerably less potent than its parent compound, bedaquiline. [] Scientific research focuses on understanding the formation, pharmacokinetics, and potential toxicity of M2, particularly its contribution to phospholipidosis, a condition characterized by the accumulation of phospholipids within cells. []
N-Monodesmethyl bedaquiline is a significant metabolite of bedaquiline, a novel drug developed for treating multidrug-resistant tuberculosis. Bedaquiline, a member of the diarylquinolone class, has been instrumental in addressing the challenges posed by resistant strains of Mycobacterium tuberculosis. The compound is primarily known for its role in inhibiting mycobacterial adenosine triphosphate synthase, an essential enzyme for energy generation in these bacteria. N-Monodesmethyl bedaquiline is characterized by its reduced potency compared to its parent compound, with an antimicrobial effect that is approximately four to six times less effective than bedaquiline itself .
N-Monodesmethyl bedaquiline is derived from the metabolic processes that occur after the administration of bedaquiline. The drug undergoes oxidative metabolism primarily via cytochrome P450 3A4 enzymes, leading to the formation of this metabolite. It is classified as an antitubercular agent and is specifically relevant in the context of treating multidrug-resistant tuberculosis .
The synthesis of N-Monodesmethyl bedaquiline can be traced back to the metabolic pathways of bedaquiline itself. The primary synthetic route involves the oxidation of bedaquiline through cytochrome P450 enzymes, particularly CYP3A4. This enzymatic conversion results in the demethylation process that produces N-Monodesmethyl bedaquiline.
The synthesis can be summarized as follows:
N-Monodesmethyl bedaquiline primarily participates in metabolic reactions rather than synthetic pathways due to its nature as a metabolite. The key reaction involves:
This reaction significantly impacts pharmacokinetics and pharmacodynamics, influencing both efficacy and safety profiles when used in therapeutic settings .
The mechanism of action for N-Monodesmethyl bedaquiline closely mirrors that of bedaquiline itself, albeit with reduced efficacy:
This mechanism highlights the importance of metabolic stability and enzyme interactions in determining drug efficacy against resistant tuberculosis strains .
These properties are vital for understanding how N-Monodesmethyl bedaquiline behaves within biological systems, influencing absorption, distribution, metabolism, and excretion profiles .
N-Monodesmethyl bedaquiline serves primarily as a pharmacokinetic marker for monitoring the metabolism of bedaquiline during treatment regimens for multidrug-resistant tuberculosis. Its presence can inform clinicians about patient adherence to therapy and potential interactions with other medications that affect cytochrome P450 activity.
Furthermore, understanding this metabolite's characteristics aids in developing new therapeutic strategies aimed at enhancing the efficacy of existing treatments against resistant strains of Mycobacterium tuberculosis .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: